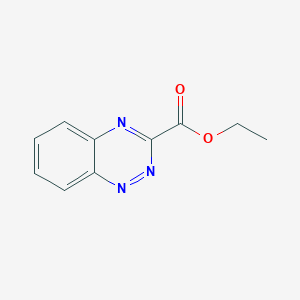

Ethyl 1,2,4-benzotriazine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 1,2,4-benzotriazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2,4-benzotriazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,4-benzotriazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHYYKHFUBNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 1,2,4-Benzotriazine-3-Carboxylate Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 1,2,4-benzotriazine-3-carboxylate derivatives.

Technical Guide & Whitepaper

Executive Summary

The 1,2,4-benzotriazine nucleus is a privileged scaffold in medicinal chemistry, distinguished by its ability to undergo reversible reduction and form stable radical intermediates. While the 3-amino derivatives (e.g., Tirapazamine) are well-documented for hypoxia-selective cytotoxicity, the 3-carboxylate derivatives (esters, carboxylic acids, hydrazides, and amides) represent a distinct and versatile subclass with a broader pharmacological profile.

This guide focuses on the 1,2,4-benzotriazine-3-carboxylate moiety as both a pharmacophore and a synthetic handle. Key biological activities include:

-

Antimicrobial & Antitubercular Activity: Primarily driven by 3-carbohydrazide and hydrazone derivatives.

-

Hypoxia-Selective Anticancer Activity: Observed in 1,4-di-N-oxide derivatives where the 3-carboxylate modulates DNA intercalation and solubility.

-

Anti-inflammatory Activity: Associated with 3-carboxamide derivatives acting via COX inhibition pathways.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core structure consists of a benzene ring fused to a 1,2,4-triazine ring. The 3-position is critical for modulating pharmacokinetics and target binding.

Core SAR Principles

-

The 3-Carboxylate "Handle": The ethyl ester (ethyl 1,2,4-benzotriazine-3-carboxylate) is lipophilic and membrane-permeable but often acts as a prodrug or precursor. Hydrolysis to the acid or conversion to hydrazides (

) significantly enhances biological interaction, particularly for antimicrobial targets. -

Oxidation State (N-Oxides):

-

Non-oxides: Generally exhibit antimicrobial and anti-inflammatory activity.[1]

-

Mono/Di-N-oxides: Essential for bioreductive anticancer activity . The N-oxide oxygens facilitate one-electron reduction to cytotoxic radicals in hypoxic tumor environments.

-

-

Electronic Effects: Electron-withdrawing groups (e.g.,

,

Therapeutic Applications & Mechanisms[2][3][4]

Antimicrobial and Antitubercular Activity

Derivatives converted from the 3-carboxylate to Schiff base hydrazones have shown potent activity against Mycobacterium tuberculosis and various Gram-positive bacteria.

-

Mechanism: These compounds likely act by chelating transition metal ions essential for bacterial metalloenzymes or by inhibiting cell wall biosynthesis. The hydrazone linkage (

) is critical for binding affinity. -

Key Derivative Class: 1,2,4-Benzotriazine-3-carboxylic acid hydrazide hydrazones.

Anticancer Activity (Hypoxia-Selective Cytotoxins)

The 3-carboxylate moiety, when attached to the 1,2,4-benzotriazine 1,4-dioxide core, serves to tune the physicochemical properties of the bioreductive drug.

Mechanistic Pathway: Bioreductive Activation

Under hypoxic conditions (common in solid tumors), the molecule undergoes a one-electron reduction catalyzed by intracellular reductases (e.g., P450 reductase).

Figure 1: Bioreductive activation mechanism. In normoxia, oxygen reverses the reduction (futile cycle), sparing healthy tissue. In hypoxia, the radical persists, causing DNA damage.

Anti-inflammatory Activity

Amide derivatives of 1,2,4-benzotriazine-3-carboxylic acid have demonstrated analgesic and anti-inflammatory effects comparable to standard NSAIDs.

-

Hypothesis: Structural similarity to salicylates and other aryl-alkanoic acids allows inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Experimental Protocols

The following protocols are designed for the synthesis and evaluation of the 3-carboxylic acid hydrazide derivative, a high-value intermediate for antimicrobial screening.

Synthesis of Ethyl 1,2,4-benzotriazine-3-carboxylate

This is the foundational step, utilizing the condensation of o-phenylenediamine with diethyl ketomalonate.

Reagents: o-Phenylenediamine (10 mmol), Diethyl ketomalonate (11 mmol), Ethanol (30 mL), Reflux condenser.

-

Dissolution: Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Addition: Add diethyl ketomalonate dropwise with stirring.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Solvent: Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction mixture. The yellow precipitate (dihydro intermediate) may form.

-

Oxidation (In situ): If the product is the dihydro-derivative, stir open to air or add a mild oxidant (e.g.,

) to aromatize to the fully conjugated benzotriazine. -

Purification: Recrystallize from ethanol.

-

Expected Yield: 70–85%

-

Appearance: Yellow crystalline solid.

-

Conversion to 1,2,4-Benzotriazine-3-carboxylic acid hydrazide

Reagents: Ethyl 1,2,4-benzotriazine-3-carboxylate (5 mmol), Hydrazine hydrate (99%, 10 mmol), Ethanol (20 mL).

-

Mixing: Suspend the ester in ethanol.

-

Reaction: Add hydrazine hydrate dropwise at room temperature.

-

Heating: Reflux for 3 hours. The solid will dissolve and reprecipitate as the hydrazide forms.

-

Filtration: Cool to

and filter the solid. -

Washing: Wash with cold ethanol and diethyl ether.

-

Validation: IR spectrum should show disappearance of ester

(

-

In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

-

Preparation: Dissolve test compounds in DMSO (

stock). -

Inoculum: Prepare bacterial suspension (E. coli, S. aureus) adjusted to

McFarland standard. -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the drug in Mueller-Hinton broth.

-

Incubation: Add bacterial inoculum to each well. Incubate at

for 18–24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

-

Control: Ciprofloxacin or Isoniazid (positive), DMSO only (negative).

-

Quantitative Data Summary

The following table summarizes typical biological activity ranges for 3-substituted derivatives based on aggregate literature data.

| Derivative Type | R-Group (Position 3) | Primary Activity | Typical Potency (IC50 / MIC) |

| Ethyl Ester | Weak Antimicrobial | MIC | |

| Hydrazide | Moderate Antimicrobial | MIC | |

| Hydrazone | Potent Antitubercular | MIC | |

| Di-N-Oxide | Hypoxia Cytotoxicity | HCR* |

*HCR = Hypoxic Cytotoxicity Ratio (Selectivity Index)

Synthesis & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core 3-carboxylate scaffold to bioactive classes.

Figure 2: Divergent synthetic pathways from the ethyl ester scaffold to key bioactive classes.[2][3]

Future Outlook

The 1,2,4-benzotriazine-3-carboxylate scaffold remains underutilized compared to its 3-amino counterpart. Future development should focus on:

-

Metal Complexation: Utilizing the hydrazone nitrogen and carbonyl oxygen to chelate metals (Cu, Zn), potentially enhancing DNA cleavage capability.

-

Antibody-Drug Conjugates (ADCs): Using the 3-carboxylate as a linker site to attach hypoxia-activated payloads to tumor-targeting antibodies.

References

-

Synthesis and Biological Activity of 1,2,4-Benzotriazines. Arkivoc, 2019.[4][3]

-

Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents. PubMed, 2003.

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC, 2024.

-

Biological Activities of Hydrazone Derivatives. Molecules, 2007.

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry and Biological Activity. MDPI, 2023.

Sources

A Technical Guide to the Structural and Mechanistic Divergence of 1,2,4-Benzotriazine Derivatives: A Comparative Analysis of Ethyl 1,2,4-benzotriazine-3-carboxylate and Tirapazamine

Executive Summary

The 1,2,4-benzotriazine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This guide provides a detailed structural and functional comparison between two key derivatives: Tirapazamine (TPZ), a clinical-stage hypoxia-activated anticancer prodrug, and Ethyl 1,2,4-benzotriazine-3-carboxylate, a related analogue. While sharing a common heterocyclic core, their profound differences in chemical functionalization, particularly the presence of a di-N-oxide moiety in Tirapazamine, lead to fundamentally divergent mechanisms of action. This whitepaper dissects these structural nuances, explains the resulting impact on their biological activity, and outlines the synthetic methodologies, providing researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships within this important class of compounds.

Introduction: The 1,2,4-Benzotriazine Core

Benzotriazines, the benzo-fused analogues of triazines, are heterocyclic compounds that have garnered significant interest due to their versatile pharmacological profiles.[1][2] The 1,2,4-benzotriazine isomer, in particular, serves as a privileged scaffold for designing molecules with potential therapeutic applications, including antitumor and antimicrobial activities.[3]

A paramount example of this scaffold's potential is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) . Developed to exploit the unique microenvironment of solid tumors, Tirapazamine is a bioreductive prodrug that is selectively activated under hypoxic (low oxygen) conditions.[4][5] This selectivity allows it to target tumor cells that are notoriously resistant to conventional radiotherapy and chemotherapy.[6][7]

In contrast, Ethyl 1,2,4-benzotriazine-3-carboxylate represents a structural variant where the key functional groups responsible for Tirapazamine's unique mechanism are absent. By comparing these two molecules, we can gain critical insights into the specific structural motifs that govern hypoxia-selective cytotoxicity versus other potential biological activities.

Molecular Structure Analysis: A Tale of Two Substitutions

The fundamental difference between Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate lies in two key areas: the oxidation state of the triazine ring and the nature of the substituent at the 3-position.

-

1,2,4-Benzotriazine Core: Both molecules are built upon a bicyclic structure where a benzene ring is fused to a 1,2,4-triazine ring.

-

Tirapazamine (TPZ): Its full chemical name, 3-amino-1,2,4-benzotriazine-1,4-dioxide, reveals its defining features.[8] It possesses an amino group (-NH₂) at the C3 position and, most critically, two N-oxide moieties at positions 1 and 4 of the triazine ring. These N-oxides are the linchpin of its bioreductive activation.[9]

-

Ethyl 1,2,4-benzotriazine-3-carboxylate: This molecule features an ethyl carboxylate group (-COOCH₂CH₃) at the C3 position. It lacks the 1,4-di-N-oxide functionality, meaning its core triazine ring is not oxidized. This absence fundamentally alters its electrochemical properties and biological potential.

Caption: Chemical structures of Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are crucial determinants of their biological behavior. The one-electron reduction potential, in particular, is a key parameter for hypoxia-activated prodrugs.

| Property | Tirapazamine | Ethyl 1,2,4-benzotriazine-3-carboxylate | Reference(s) |

| Molecular Formula | C₇H₆N₄O₂ | C₁₀H₉N₃O₂ | [6][8] |

| Molecular Weight | 178.15 g/mol | 203.20 g/mol | [5] |

| IUPAC Name | 3-Amino-1,2,4-benzotriazine 1,4-dioxide | Ethyl 1,2,4-benzotriazine-3-carboxylate | [8] |

| Key Feature | 1,4-Di-N-Oxide | 3-Ethyl Ester | N/A |

| One-Electron Reduction Potential (E(1)) | -456 mV | Not Applicable (Lacks N-Oxide) | [10][11] |

Mechanism of Action: Bioreduction vs. Conventional Activity

The presence or absence of the di-N-oxide group creates a stark divergence in the mechanistic pathways of these two compounds.

Tirapazamine: A Hypoxia-Activated Prodrug

Tirapazamine's efficacy stems from its selective activation in the oxygen-deficient environments characteristic of solid tumors.[4] This process is a classic example of bioreductive drug targeting.

-

One-Electron Reduction: In hypoxic cells, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) donate a single electron to one of the N-oxide groups on Tirapazamine.[12][13] This transforms the stable prodrug into a highly reactive and unstable radical anion.[14][15]

-

Oxygen-Dependent Futile Cycling: In healthy, well-oxygenated (normoxic) tissues, molecular oxygen rapidly re-oxidizes this radical anion back to the parent Tirapazamine molecule.[16] This "futile cycle" is tissue-sparing, as it prevents the accumulation of the toxic radical and confines the drug's activity to hypoxic zones.

-

DNA Damage in Hypoxia: In the absence of sufficient oxygen, the radical anion persists long enough to undergo further chemical changes. It can generate highly damaging species, such as the benzotriazinyl radical or the hydroxyl radical (•OH), which induce DNA single- and double-strand breaks, ultimately leading to cancer cell death.[8][16][17]

Caption: Bioreductive activation pathway of Tirapazamine in normoxic vs. hypoxic conditions.

Ethyl 1,2,4-benzotriazine-3-carboxylate: Predicted Activity Profile

Without the N-oxide "triggers" for bioreduction, Ethyl 1,2,4-benzotriazine-3-carboxylate cannot function as a hypoxia-activated prodrug. Its biological activity would be derived from the intrinsic properties of its core structure and ester functionality. Derivatives of the 1,2,4-benzotriazine ring system are known to exhibit a variety of pharmacological effects, and any activity of this compound would likely involve more conventional mechanisms, such as enzyme inhibition or receptor interaction, rather than redox-activated cytotoxicity.[3] It serves as an excellent negative control in studies designed to isolate the effects of the di-N-oxide moiety in Tirapazamine analogues.

Synthesis Methodologies: Building the Core Structures

The synthetic routes to these molecules reflect their structural differences, particularly the introduction of the N-oxides and the C3 substituent.

Protocol: Kilogram-Scale Synthesis of Tirapazamine

A validated industrial synthesis of Tirapazamine avoids harsh oxidizing agents by using benzofuroxan as a starting material, which already contains the necessary oxygen atoms.[18][19][20]

Objective: To synthesize Tirapazamine (1,2,4-benzotriazin-3-amine 1,4-dioxide) via the reaction of benzofuroxan with cyanamide.

Materials:

-

Benzofuroxan

-

Cyanamide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (ACN)

-

Acetic Acid

Procedure:

-

Preparation of Reagents: Prepare a solution of cyanamide (2.16 equiv) in acetonitrile.

-

Initial Reaction: In a suitable reaction vessel, create a suspension of benzofuroxan (1.0 equiv) and DBU (2.0 equiv) in acetonitrile. Cool the suspension to 5–10 °C.

-

Addition: Slowly add the cyanamide solution to the benzofuroxan/DBU suspension over approximately 100 minutes, ensuring the internal temperature is maintained between 15 and 25 °C.

-

Reaction: Stir the resulting mixture for 60-72 hours at a constant temperature of 20–25 °C. The product will begin to precipitate.

-

Workup and Isolation: Dilute the slurry with additional acetonitrile and cool to 5–10 °C. Add acetic acid to neutralize the DBU and release the Tirapazamine product from its salt form.

-

Purification: The crude Tirapazamine can be filtered and purified via recrystallization, for example, by dissolving in aqueous methanesulfonic acid and reprecipitating.[18]

Caption: Workflow for the industrial synthesis of Tirapazamine.

General Synthesis of 3-Substituted 1,2,4-Benzotriazines

The synthesis of Ethyl 1,2,4-benzotriazine-3-carboxylate would follow a different pathway, typically involving the cyclization of a substituted phenylenediamine or a related precursor. While a specific protocol for this exact molecule is not detailed in the provided context, a general approach can be inferred from established 1,2,4-benzotriazine syntheses.[1][21] One common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound followed by oxidation.

Structure-Activity Relationship (SAR) and Therapeutic Implications

The comparison between these two molecules provides a clear and compelling SAR lesson:

-

The 1,4-Di-N-Oxide is Essential for Hypoxia Selectivity: The presence of the N-oxides creates a molecule with an optimal one-electron reduction potential for selective activation in hypoxic environments.[10][11] Removing them, as in Ethyl 1,2,4-benzotriazine-3-carboxylate, completely abrogates this mechanism.

-

Modulation of Cytotoxicity: Studies on Tirapazamine analogues have shown that modifying substituents on the benzene ring can fine-tune the reduction potential.[22] Electron-withdrawing groups tend to increase both aerobic and hypoxic toxicity, while electron-donating groups can improve the hypoxic cytotoxicity ratio (HCR), a measure of selectivity.[10]

-

The C3-Substituent Influences Potency and Properties: The 3-amino group of Tirapazamine is integral to its final active form. Replacing it with an ethyl ester group not only changes its electronic profile but also its potential for hydrogen bonding and interaction with biological targets, leading to a completely different pharmacological profile. Recent work has shown that modifying the 3-amino group, for instance by introducing a urea moiety, can dramatically increase hypoxic cytotoxicity compared to the parent Tirapazamine.[23]

Conclusion

The structural comparison of Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate serves as a powerful case study in medicinal chemistry and drug design. It highlights how specific, targeted functionalization of a common heterocyclic scaffold can lead to profoundly different and highly specialized mechanisms of action. Tirapazamine's 1,4-di-N-oxide moiety is the critical feature that endows it with its remarkable hypoxia-selective anticancer activity, a property entirely absent in its non-oxidized analogue, Ethyl 1,2,4-benzotriazine-3-carboxylate. This direct comparison underscores the importance of redox chemistry in modern drug development and provides a clear rationale for the design of next-generation bioreductive prodrugs.

References

-

Wikipedia. Tirapazamine. [Link]

-

Hay, M. P., et al. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. PubMed. [Link]

-

National Center for Biotechnology Information. Tirapazamine. PubChem Compound Database. [Link]

-

ResearchGate. Reductive activation of Tirapazamine (TPZ). [Link]

-

Patsnap Synapse. (2024). What is Tirapazamine used for? [Link]

-

ResearchGate. Mechanism of the proposed dual action of tirapazamine (TPZ). [Link]

-

Wang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC. [Link]

-

Duan, D., et al. (2021). Tirapazamine-embedded polyplatinum(iv) complex: a prodrug combo for hypoxia-activated synergistic chemotherapy. Biomaterials Science (RSC Publishing). [Link]

-

Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PMC. [Link]

-

Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry. [Link]

-

Zhang, T., et al. (2022). Precise gliomas therapy: Hypoxia-activated prodrugs sensitized by nano-photosensitizers. Biomaterials. [Link]

-

Inxight Drugs. TIRAPAZAMINE. [Link]

-

Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PubMed. [Link]

-

Hsu, F. M., et al. (2022). Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers. MDPI. [Link]

-

Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. [Link]

-

Zeman, E. M., et al. (1989). Structure-activity relationships for benzotriazine di-N-oxides. PubMed. [Link]

-

Cowen, R. L., et al. (2004). Hypoxia Targeted Gene Therapy to Increase the Efficacy of Tirapazamine as an Adjuvant to Radiotherapy. AACR Journals. [Link]

-

Esterly, M. E., et al. (2018). Exploiting the Inherent Photophysical Properties of the Major Tirapazamine Metabolite in the Development of Profluorescent Substrates. The Journal of Organic Chemistry. [Link]

-

Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry. [Link]

-

Lucera, M. B., et al. (2020). Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents. PubMed. [Link]

-

Wang, H., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review. [Link]

-

Taylor & Francis Online. Tirapazamine – Knowledge and References. [Link]

-

ResearchGate. Structure of tirapazamine (TPZ) and the mechanism of its hypoxic toxicity. [Link]

-

Grokipedia. Tirapazamine. [Link]

-

Sanna, P., et al. (2024). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

-

Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]

-

Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]

-

Al-Warhi, T. I., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Education and Science. [Link]

-

ResearchGate. Chemistry and Biological Activity of[6][8][10]-Benzotriazine Derivatives. [Link]

-

ResearchGate. Synthesis of ethyl 1,2,4‐triazine‐3‐carboxylate building blocks 7 a–7 c. [Link]

-

Ukr Khim Zhurn. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. [Link]

-

Angelin, M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PMC. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Tirapazamine used for? [synapse.patsnap.com]

- 8. Tirapazamine - Wikipedia [en.wikipedia.org]

- 9. Structure-activity relationships for benzotriazine di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers | MDPI [mdpi.com]

- 18. Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

Solubility & Handling of Ethyl 1,2,4-benzotriazine-3-carboxylate in DMSO and Ethanol

Technical Guide for Research & Development

Executive Summary

Ethyl 1,2,4-benzotriazine-3-carboxylate (CAS: 99185-60-1) is a heterocyclic building block often utilized in the synthesis of fused ring systems (e.g., imidazo[1,2-c][1,2,4]benzotriazines) and the development of bioactive agents related to Tirapazamine.

For biological assays and synthetic applications, DMSO (Dimethyl Sulfoxide) is the optimal solvent for creating high-concentration stock solutions (>20 mg/mL), owing to its high dielectric constant and ability to disrupt intermolecular

This guide provides a technical breakdown of the solubility mechanisms, a standardized protocol for empirical solubility determination, and best practices for stability and storage.

Physicochemical Profile

| Property | Data | Relevance to Solubility |

| IUPAC Name | Ethyl 1,2,4-benzotriazine-3-carboxylate | Core Structure |

| CAS Number | 99185-60-1 | Identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 203.20 g/mol | Molarity Calculations |

| Structural Features | Fused Benzene-Triazine ring; Ethyl ester at C3 | Planar, aromatic (lipophilic) with polar H-bond acceptors (N, O) |

| Predicted LogP | ~1.8 – 2.2 | Moderately lipophilic; requires organic co-solvents |

Solubility Analysis: DMSO vs. Ethanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Gold Standard)

-

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

). It dissolves Ethyl 1,2,4-benzotriazine-3-carboxylate by interacting with the polar nitrogen atoms of the triazine ring and the carbonyl oxygen of the ester group via strong dipole-dipole interactions. It effectively disrupts the -

Expected Solubility: High (Typically >25 mg/mL).

-

Application: Preparation of concentrated stock solutions (e.g., 10–50 mM) for biological screening or chemical synthesis.

-

Risk: DMSO is hygroscopic. Water absorption can decrease the solubility of the compound over time, potentially leading to precipitation in stored stocks.

Ethanol (EtOH)

Status: Secondary Solvent / Recrystallization Medium

-

Mechanism: Ethanol is a polar protic solvent. While it can form hydrogen bonds with the ester and triazine nitrogens, the hydrophobic ethyl group and the aromatic core limit its solubility at room temperature compared to DMSO.

-

Expected Solubility: Moderate (Temperature Dependent).

-

Application: Often used for recrystallization (purification). The compound dissolves in hot ethanol and precipitates upon cooling, a property utilized in synthesis workflows.

-

Risk: Not recommended for high-concentration stock solutions (>10 mM) intended for long-term storage due to evaporation and precipitation risks.

Dissolution Mechanism Diagram

Figure 1: Mechanistic comparison of dissolution in DMSO versus Ethanol. DMSO actively disrupts lattice energy via strong dipole interactions, while Ethanol often requires thermal energy to achieve comparable solvation.

Standardized Experimental Protocol

Since batch-to-batch polymorphic variations can affect exact solubility limits, the following Saturation Shake-Flask Method is the authoritative protocol for determining the precise solubility of your specific lot.

Materials Required[2][4][5][6][7][8][9]

-

Ethyl 1,2,4-benzotriazine-3-carboxylate (Solid)

-

Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC, >99.9%)

-

Absolute Ethanol (200 proof)

-

0.22 µm PTFE Syringe Filters (Nylon filters may bind benzotriazines)

-

Analytical Balance (Precision ±0.1 mg)

-

Orbital Shaker or Thermomixer

Workflow: Gravimetric Solubility Determination

-

Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (DMSO or Ethanol) to the tube.

-

Saturation:

-

Vortex vigorously for 1 minute.

-

If the solid dissolves completely, add another 5 mg and repeat until undissolved solid remains visible (saturation point).

-

-

Equilibration: Shake the suspension at 25°C (room temp) for 24 hours on an orbital shaker (500 rpm).

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter.

-

Quantification (Gravimetric):

-

Pipette a known volume (e.g., 50 µL) of the filtrate into a pre-weighed aluminum weighing boat.

-

Evaporate the solvent (Vacuum oven at 40°C for Ethanol; High vacuum for DMSO).

-

Weigh the residue.

-

Calculation:

-

Protocol Workflow Diagram

Figure 2: Step-by-step workflow for determining the saturation solubility limit.

Stability & Storage Recommendations

Stock Solution Preparation

-

Target Concentration: Prepare stocks at 10 mM or 20 mM in DMSO.

-

Procedure:

-

Calculate mass required:

. -

Add DMSO to the vial first (approx. 80% of final volume).

-

Add the solid compound.

-

Vortex until clear.

-

Adjust to final volume with DMSO.

-

Storage Conditions

-

Temperature: Store DMSO stocks at -20°C or -80°C .

-

Freeze/Thaw: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to prevent moisture ingress and compound degradation.

-

Light Sensitivity: Benzotriazines can be photosensitive. Store in amber vials or wrap containers in aluminum foil.

Aqueous Dilution (The "Crash-Out" Risk)

When diluting DMSO stocks into aqueous buffers (e.g., PBS or cell culture media):

-

Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

-

Precipitation Check: At high concentrations (e.g., >100 µM in buffer), the compound may precipitate. Always inspect the tube for turbidity immediately after dilution.

References

-

Mohammadi Ziarani, G., et al. (2019).[3][4] The synthesis of 1,2,4-benzotriazines.[1][3][4][5][6][7][8] Arkivoc, 2019(i), 41-105.[3] Retrieved from [Link]

Sources

- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Photophysical Characterization of Benzotriazine Carboxylate Esters

Executive Summary

Benzotriazine carboxylate esters (specifically derivatives of 1,2,4-benzotriazine) represent a unique class of electron-deficient heterocycles. While historically significant in medicinal chemistry as bioreductive prodrug scaffolds (e.g., Tirapazamine analogues), their photophysical profile offers distinct utility in designing "turn-on" fluorescent probes and electron-transport materials.

This guide provides a rigorous framework for characterizing the electronic states of these molecules. Unlike standard fluorophores (e.g., fluorescein), the benzotriazine core exhibits dominant non-radiative decay pathways (

Molecular Architecture & Electronic State

The Chromophore System

The 1,2,4-benzotriazine core is a planar, electron-deficient aromatic system. The introduction of a carboxylate ester (typically at the C3 position) enhances the electron-withdrawing nature of the scaffold, lowering the LUMO energy.

-

Ground State (

): Characterized by a localized electron density on the triazine ring nitrogen atoms. -

Excited States (

): The lowest energy transition is typically of -

The "Push-Pull" Modification: To generate fluorescence, an electron-donating group (EDG) such as an amine or alkoxy group is required on the benzene ring. This creates a

Charge Transfer (CT) state that can compete with the non-radiative

Jablonski Diagram: Competitive Decay Pathways

The following diagram illustrates the competition between fluorescence, internal conversion, and the dominant ISC pathway characteristic of benzotriazines.

Figure 1: Energy level diagram showing the interplay between the dark n-π* state and the emissive ICT state induced by donor substituents.

Experimental Protocols: Photophysical Characterization

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Solvent Selection & Preparation

Benzotriazine esters often exhibit solvatochromism. Impurities in non-spectroscopic grade solvents (e.g., acidic traces in chloroform) can protonate the triazine nitrogens, radically altering the spectrum.

-

Requirement: Use only Spectroscopic Grade or HPLC Grade solvents.

-

Validation: Measure the absorption baseline of the pure solvent against air. Absorbance must be < 0.05 at the excitation wavelength.

UV-Vis Absorption Spectroscopy

-

Concentration: Prepare a stock solution (1 mM in DMSO) and dilute to working concentrations (1–10

M). -

Linearity Check: Perform a serial dilution (5 points). Plot Absorbance vs. Concentration. The

value must be -

Target OD: Maintain Optical Density (OD) between 0.05 and 0.1 at the excitation maximum (

) to prevent inner filter effects during fluorescence measurement.

Relative Fluorescence Quantum Yield ( )

Direct measurement using an integrating sphere is preferred, but the relative method is standard for comparative screening.

Mechanism: Comparison of the integrated emission intensity of the benzotriazine sample (

Protocol Workflow:

-

Standard Selection:

-

For blue emission (non-ICT): Quinine Sulfate in 0.1 M

( -

For green/yellow emission (ICT derivatives): Coumarin 153 in Ethanol (

) or Rhodamine 6G in Ethanol (

-

-

Measurement:

-

Ensure

is identical for sample and standard.[1] -

Slit widths must remain constant (typically 1–2 nm for excitation, 2–5 nm for emission).

-

-

Calculation: Use the following equation:

Where:

Figure 2: Step-by-step workflow for determining Relative Quantum Yield to ensure linearity and accuracy.

Data Interpretation & Expected Values

When analyzing benzotriazine carboxylate esters, the data will likely fall into two distinct categories based on substitution.

Representative Photophysical Data

Note: Values are generalized ranges based on 3-substituted-1,2,4-benzotriazine scaffolds.

| Parameter | Unsubstituted Ester | Donor-Substituted Ester (Push-Pull) |

| 320 – 360 | 380 – 480 | |

| Transition Type | ICT / | |

| < 5,000 | 10,000 – 25,000 | |

| Non-emissive / Weak Blue | 450 – 600 (Green/Orange) | |

| Stokes Shift | Small (< 30 nm) | Large (50 – 150 nm) |

| Quantum Yield ( | < 0.01 | 0.10 – 0.60 |

| Solvent Sensitivity | Low | High (Positive Solvatochromism) |

Solvatochromic Analysis (Lippert-Mataga)

If the ester exhibits Intramolecular Charge Transfer (ICT), the emission will redshift significantly in polar solvents.

-

Plot: Stokes Shift (

) vs. Orientation Polarizability ( -

Interpretation: A steep positive slope indicates a large change in dipole moment upon excitation (

), confirming the charge transfer from the donor ring to the benzotriazine ester acceptor.

Applications in Drug Development

Understanding these properties is critical for two main applications:

-

Intrinsic Fluorescent Probes: Benzotriazine esters can serve as "turn-on" probes. The ester group can be hydrolyzed by intracellular esterases. If the acid form has different solubility or electronic properties (e.g., precipitating or shifting

), it allows for tracking drug delivery. -

Hypoxia Detection: The 1,2,4-benzotriazine-1,4-dioxide (tirapazamine class) is non-fluorescent due to the N-oxide quenching. Bioreduction in hypoxic tumors removes the oxygen, potentially restoring the native benzotriazine fluorescence. Characterizing the "native" ester form described in this guide is the baseline for detecting this bioreduction event.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

-

Ames, B. D., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10436-10448. (Note: Illustrates the comparative photophysics of benzotriazole/triazine scaffolds). [Link]

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]

-

Edinburgh Instruments. (2023). A Guide to Measuring Quantum Yield. Edinburgh Instruments Application Notes. [Link]

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

Sources

Methodological & Application

Application Note: Selective Hydrolysis of Ethyl 1,2,4-Benzotriazine-3-carboxylate

Abstract

This application note details a robust, field-validated protocol for the hydrolysis of ethyl 1,2,4-benzotriazine-3-carboxylate to 1,2,4-benzotriazine-3-carboxylic acid. While ester hydrolysis is a fundamental organic transformation, the 1,2,4-benzotriazine core requires specific conditions to prevent degradation of the heterocyclic ring, particularly in the presence of strong nucleophiles or reducing agents. This guide presents a base-mediated saponification workflow optimized for yield and purity, critical for researchers developing hypoxia-activated prodrugs (HAPs) and antimicrobial agents analogous to Tirapazamine.

Introduction & Scientific Context

The 1,2,4-benzotriazine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized in Tirapazamine (TPZ) , a bioreductive drug that generates cytotoxic radicals in hypoxic tumor environments.[1][2][3] The 3-carboxylic acid derivative serves as a pivotal intermediate for synthesizing amide-linked conjugates, which can enhance DNA binding affinity or solubility compared to the parent amine.

Mechanistic Considerations

Hydrolysis of the ethyl ester at the C3 position must compete favorably against nucleophilic attack on the triazine ring itself.

-

Challenge: The 1,2,4-benzotriazine ring is electron-deficient. Harsh conditions can lead to ring contraction (forming benzimidazoles) or ring opening.

-

Solution: A controlled saponification using 5% Potassium Hydroxide (KOH) in Methanol provides the necessary nucleophilicity to attack the exocyclic carbonyl without disrupting the aromatic heterocycle. Methanol acts as a co-solvent to ensure homogeneity, while the subsequent acidification step carefully precipitates the free acid.

Experimental Workflow (Logic Diagram)

The following flowchart illustrates the critical decision points and process flow for this synthesis.

Figure 1: Step-by-step workflow for the isolation of 1,2,4-benzotriazine-3-carboxylic acid.

Detailed Protocol

Materials & Reagents[1][2][4][5][6][7][8][9][10]

-

Substrate: Ethyl 1,2,4-benzotriazine-3-carboxylate (Purity >95%).

-

Base: Potassium Hydroxide (KOH), 5% w/v solution in Methanol.

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Distilled Water.

-

Acid: Hydrochloric Acid (HCl), concentrated (12 M).

Procedure

Step 1: Reaction Setup

-

Dissolve 1.0 mmol (approx. 0.2 g) of Ethyl 1,2,4-benzotriazine-3-carboxylate in 10 mL of 5% KOH in Methanol .

-

Equip the reaction flask with a magnetic stir bar and a reflux condenser.

Step 2: Saponification

-

Heat the mixture to reflux (approx. 65°C) for 30 minutes .

-

Observation: The solution will typically darken (turning brown or deep red), indicating the formation of the resonance-stabilized carboxylate species and progression of the reaction.

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Quench by adding 20 mL of distilled water.

-

Transfer to a separatory funnel and extract with Ethyl Acetate (2 x 15 mL) .

-

Note: This step is critical. The organic layer removes unreacted ester and non-polar byproducts. The product (carboxylate salt) remains in the aqueous layer.

-

-

Discard the organic (EtOAc) layer.

Step 4: Acidification and Isolation

-

Transfer the aqueous layer to a beaker.

-

Slowly add concentrated HCl dropwise with stirring until the pH reaches ~2.

-

A precipitate (crude acid) will form immediately.

-

Filter the solid using a Buchner funnel and vacuum filtration.

-

Wash the filter cake with cold water followed by a small volume of cold methanol .

Step 5: Purification

-

Recrystallize the crude solid from hot methanol.

-

Dry the crystals under vacuum to obtain pure 1,2,4-benzotriazine-3-carboxylic acid.

Data Analysis & Expected Results

Reaction Mechanism

The reaction proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Figure 2: Mechanistic pathway from ester to acid.

Analytical Characterization

Successful hydrolysis is confirmed by the disappearance of ethyl signals and the shift of the carbonyl peak.

| Technique | Parameter | Expected Signal Characteristics |

| 1H NMR | Ethyl Group | Disappearance of triplet (~1.4 ppm) and quartet (~4.5 ppm). |

| 1H NMR | Aromatic Region | Multiplets between 7.8 – 8.6 ppm (4H, benzotriazine core). |

| 1H NMR | Acid Proton | Broad singlet >13.0 ppm (often invisible if exchanged with D2O). |

| IR | Carbonyl (C=O) | Shift from ~1730 cm⁻¹ (ester) to ~1700-1710 cm⁻¹ (acid) . |

| IR | Hydroxyl (O-H) | Broad stretch 2500–3300 cm⁻¹ (characteristic of carboxylic acids). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is < 2 during acidification. The acid may be partially soluble in water; cool to 4°C before filtering. |

| Ring Cleavage | Hydrolysis time too long | Strictly limit reflux to 30 mins. Extended heating in base can degrade the triazine ring. |

| Impurity (Ester) | Inefficient extraction | Do not skip the EtOAc extraction of the basic aqueous layer. This removes unreacted starting material. |

| Color Issues | Oxidation | 1,2,4-benzotriazines can oxidize.[1][2][3][4][5][6][7] Perform reaction under inert atmosphere (N2/Ar) if high purity is required for biological assays. |

References

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-Benzotriazine Derivatives. Source: National Institutes of Health (PMC) / ACS Omega. Context: Describes "General Procedure C" for the hydrolysis of benzotriazine esters using 5% KOH in MeOH. URL:[Link]

-

The Synthesis of 1,2,4-Benzotriazines. Source: Arkivoc (2019).[2][5] Context: Comprehensive review of benzotriazine synthesis, stability, and reactivity, including ring contraction mechanisms. URL:[Link]

-

Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Source: PubMed. Context: Biological relevance of ester hydrolysis in triazine/triazole related systems. URL:[Link]

Sources

- 1. DE69835167T2 - 1,2,4-BENZOTRIAZINE OXIDE CONTAINING PREPARATIONS - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Procedure for amidation of benzotriazine-3-carboxylates with primary amines

An In-Depth Guide to the Synthesis of Benzotriazine-3-Carboxamides

Application Notes & Protocols: A Comprehensive Guide to the Amidation of Benzotriazine-3-Carboxylates with Primary Amines

This document provides researchers, medicinal chemists, and drug development professionals with a detailed technical guide for the synthesis of benzotriazine-3-carboxamides via the amidation of their corresponding carboxylates. It combines theoretical principles with field-proven protocols to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Benzotriazine Scaffold

The 1,2,3-benzotriazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The C3-carboxamide functional group, in particular, is a crucial component in many of these bioactive molecules, serving as a key pharmacophoric element that influences potency, selectivity, and pharmacokinetic properties.

Consequently, the efficient and reliable formation of this amide bond from readily available benzotriazine-3-carboxylates (or their corresponding carboxylic acids) is a fundamental and frequently employed transformation in the synthesis of novel therapeutic agents. This guide outlines the essential chemistry, common activation strategies, and detailed experimental procedures for achieving this conversion.

The Underlying Chemistry: Activating the Carboxylate for Amidation

The direct reaction of a primary amine with an ester, such as ethyl or methyl benzotriazine-3-carboxylate, to form an amide is known as aminolysis. While feasible, this reaction is often thermodynamically and kinetically challenging, typically requiring high temperatures and long reaction times, which can be incompatible with complex or sensitive substrates.[4]

The most common and effective strategy to overcome this hurdle is to first convert the carboxylate into a more reactive intermediate with a better leaving group. While this can be achieved by converting the ester to an acyl chloride, a more versatile and widely adopted approach in modern synthesis involves the use of peptide coupling reagents.[5] This method requires the hydrolysis of the starting ester to its corresponding carboxylic acid, which is then activated in situ to react cleanly with the primary amine under mild conditions.

The general mechanism involves two key stages:

-

Activation: The carboxylic acid is reacted with a coupling reagent to form a highly reactive acyl-substituted intermediate.

-

Nucleophilic Acyl Substitution: The primary amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral transition state. This intermediate then collapses, expelling the activated leaving group to yield the stable amide product.

Caption: General workflow for coupling-reagent-mediated amidation.

Key Activation Strategies and Reagents

The choice of coupling reagent is critical for ensuring high yields and purity. The following methods are among the most robust and widely used in both academic and industrial settings.

Method A: Uronium Salt-Mediated Coupling (HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[6] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ. This intermediate is extremely reactive towards nucleophilic attack by the primary amine.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

This classic and cost-effective method utilizes a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[7]

-

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

HOBt traps this unstable intermediate to form an HOBt-active ester. This secondary intermediate is more stable than the O-acylisourea, which reduces the risk of side reactions, and is still highly susceptible to aminolysis, leading to a cleaner reaction profile.[8][9]

Caption: The EDC/HOBt activation pathway.

Detailed Experimental Protocols

Prerequisite: The following protocols assume the starting material is benzotriazine-3-carboxylic acid . If you are starting from an ester (e.g., ethyl benzotriazine-3-carboxylate), it must first be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture) and then isolated before proceeding.

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for its speed, high yields, and broad substrate compatibility.

Materials and Reagents:

| Reagent/Material | CAS Number | Notes |

| Benzotriazine-3-carboxylic acid | - | Substrate (1.0 eq) |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | Nucleophile (1.1 eq) |

| HATU | 148893-10-1 | Coupling Reagent (1.2 eq) |

| DIPEA | 7087-68-5 | Non-nucleophilic base (3.0 eq) |

| Anhydrous DMF | 68-12-2 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |

| Saturated aq. NaHCO₃ solution | 144-55-8 | Aqueous Wash |

| Brine | 7647-14-5 | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Drying Agent |

| Silica Gel | 7631-86-9 | For Chromatography |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzotriazine-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Addition of Reagents: Add the primary amine (1.1 eq) followed by DIPEA (3.0 eq) to the stirred solution.

-

Activation: Add HATU (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzotriazine-3-carboxamide.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This protocol is a reliable and more economical alternative to using uronium salts.

Materials and Reagents:

-

Same as Protocol 1, but replace HATU and DIPEA with:

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.5 eq) - CAS: 25952-53-8

-

HOBt (1-Hydroxybenzotriazole, 1.2 eq) - CAS: 2592-95-2

-

A tertiary amine base such as Triethylamine (TEA) or DIPEA (3.0 eq) may still be required if the primary amine is used as its hydrochloride salt.

-

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzotriazine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

-

Addition of Amine: Add the primary amine (1.1 eq) to the solution.

-

Activation: Add EDC·HCl (1.5 eq) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup, Purification: Follow steps 6-10 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.

Caption: A standard experimental workflow for amidation.

Data Summary and Scope

The choice of coupling conditions can be adapted for various primary amines. Below is a table summarizing typical conditions.

| Entry | Primary Amine | Method | Base | Solvent | Time (h) | Typical Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 2-4 | >90% |

| 2 | n-Butylamine | HATU | DIPEA | DMF | 2-4 | >90% |

| 3 | Aniline | HATU | DIPEA | DMF | 4-8 | 75-85% |

| 4 | Benzylamine | EDC/HOBt | - | DMF | 12-18 | 80-90% |

| 5 | n-Butylamine | EDC/HOBt | - | DMF | 12-18 | 80-90% |

Yields are estimates and highly dependent on the specific substrate and purification efficiency.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Product Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base (for HATU).3. Starting acid is impure. | 1. Use a fresh bottle of coupling reagent.2. Ensure 3 eq of DIPEA are used.3. Purify the starting acid. |

| Reaction Stalls/Incomplete | 1. Sterically hindered amine.2. Low reactivity of the amine (e.g., anilines). | 1. Gently heat the reaction to 40-50 °C.2. Increase reaction time; consider HATU over EDC/HOBt for less reactive amines. |

| Difficult Purification | 1. Emulsion during workup.2. Byproduct co-elutes with the product. | 1. Add brine to the separatory funnel to break the emulsion.2. Optimize chromatography solvent system; try a different stationary phase. |

Safety Precautions

-

Coupling Reagents: Reagents like HATU and EDC are potent sensitizers. Avoid inhalation of dust and skin contact. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Use only in a well-ventilated fume hood.

-

Bases: DIPEA and TEA are corrosive and volatile. Handle with care.

References

- Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids.

- A sustainable metal and base-free direct amidation of esters using water as a green solvent.

- Amide synthesis by acyl

- HYDROGEN BOND ORGANOCATALYSIS OF BENZOTRIAZOLE IN TRANSAMIDATION OF CARBOXAMIDES WITH AMINES. HETEROCYCLES.

- Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.

- Evolution of amide bond form

- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PMC.

- Catalytic Approaches to the Synthesis of Amide Bonds. CORE.

-

Chemistry and Biological Activity of[10][11][12]-Benzotriazine Derivatives . ResearchGate.

- Process for the amidation of esters.

-

Chemistry and Biological Activity of[10][11][12]-Benzotriazine Derivatives . ResearchGate.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Formation of Amides

- Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.

Sources

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amide synthesis by acylation [organic-chemistry.org]

Recrystallization and purification methods for benzotriazine esters

Application Note: Recrystallization and Purification of Benzotriazine Esters (Dhbt/HOOBt Active Esters)

Abstract

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or Dhbt) esters are critical "active esters" in peptide chemistry and medicinal synthesis, prized for their ability to suppress racemization during amide bond formation.[1] However, their purification is complicated by two competing factors: hydrolytic instability (inherent to active esters) and thermal hazards associated with the nitrogen-rich benzotriazine core.[1] This guide provides high-fidelity protocols for the purification of these esters, prioritizing anhydrous recrystallization techniques and self-validating purity checks.

Core Safety Directive: The Nitrogen Hazard

WARNING: Benzotriazine derivatives contain a high nitrogen-to-carbon ratio, structurally related to explosive auxiliaries like HOBt and TBTU.[1]

-

Thermal Runaway: Differential Scanning Calorimetry (DSC) data often shows exothermic decomposition for these derivatives above 180°C. Never heat recrystallization baths above 60°C.[1]

-

Shock Sensitivity: Dry crystals of benzotriazine esters can be shock-sensitive.[1] Use plastic spatulas and avoid metal-on-glass friction.[1]

Solvent Selection Strategy

The purification logic relies on the "Polarity-Solubility Switch." Benzotriazine esters are moderately polar due to the fused ring system but lipophilic enough to dissolve in organic solvents.[1]

Critical Constraint: Avoid protic solvents (Methanol, Ethanol, Water).[1]

-

Reasoning: Active esters are designed to react with nucleophiles.[1] Alcohols can cause transesterification (alcoholysis), converting your active ester into a methyl/ethyl ester impurity.[1] Water causes irreversible hydrolysis back to the carboxylic acid and free HOOBt.

Solvent Compatibility Matrix

| Solvent Class | Examples | Role | Suitability | Notes |

| Good Solvents | Ethyl Acetate (EtOAc), Dichloromethane (DCM), THF | Dissolves Product | High | Must be anhydrous.[1] EtOAc is preferred for thermal methods.[1] |

| Anti-Solvents | Hexanes, Heptane, Diethyl Ether | Precipitates Product | High | Heptane is preferred over Hexane (higher flash point, less toxic).[1] |

| Protic Solvents | MeOH, EtOH, Isopropanol | FORBIDDEN | Zero | Causes transesterification.[1] |

| Aqueous | Water, Brine | Wash Only | Low | Only for rapid, cold extraction phases.[1] Never for crystallization.[1] |

Experimental Protocols

Protocol A: Standard Thermal Recrystallization (EtOAc/Heptane)

Best for: Stable amino acid active esters (e.g., Fmoc-AA-ODhbt).[1]

Prerequisites:

-

Crude benzotriazine ester (dried under high vacuum).[1]

-

Anhydrous Ethyl Acetate (EtOAc).[1]

-

Anhydrous Heptane.[1]

-

Water bath set to 50°C (Do not exceed).

Step-by-Step Workflow:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum anhydrous EtOAc at room temperature.

-

Heating: Gently warm the flask in the 50°C water bath. Add EtOAc dropwise with swirling until the solid just dissolves.[1]

-

Checkpoint: If the solution is cloudy due to salts (e.g., urea byproducts), filter rapidly through a glass frit while warm.[1]

-

-

The Cloud Point: Remove from heat. While still warm, add anhydrous Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Clarification: Add 1-2 drops of EtOAc to clear the turbidity.[1]

-

Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, move to a 4°C fridge for 4-12 hours.

-

Isolation: Filter the white/off-white needles under inert gas (Nitrogen/Argon) to prevent moisture condensation. Wash with cold (0°C) Heptane/EtOAc (3:1).[1]

Protocol B: Cold Anti-Solvent Precipitation

Best for: Thermally unstable esters or those prone to "oiling out."[1]

Step-by-Step Workflow:

-

Concentrate: Dissolve the crude product in the absolute minimum volume of DCM (Dichloromethane) at room temperature. The solution should be syrup-like.

-

Prepare Anti-Solvent: In a separate beaker, cool a large volume (10x relative to DCM) of Diethyl Ether or Hexane to 0°C on ice.

-

Precipitation: Using a glass pipette, drip the concentrated DCM solution slowly into the vigorously stirred cold anti-solvent.[1]

-

Digestion: Let the suspension stir for 15 minutes at 0°C. This prevents the occlusion of solvent in the crystal lattice.

-

Collection: Filter immediately.

Protocol C: Chemo-Selective Impurity Scavenging (Pre-Crystallization)

Use this if the crude contains significant unreacted carboxylic acid or free HOOBt.

-

Dissolve crude in EtOAc.[1]

-

Rapid Wash: Wash the organic phase quickly ( < 2 mins contact time) with ice-cold 5% NaHCO₃.[1]

-

Dry: Immediately dry organic layer over MgSO₄ and filter.

-

Proceed to Protocol A or B.

Visualization: Decision & Workflow Logic

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile and thermal stability.

Analytical Validation (Self-Correcting Systems)

To ensure the protocol worked, you must validate against specific failure modes:

1. The Hydrolysis Check (¹H-NMR)

-

Target: Check for the "Free HOOBt" signature.

-

Method: Run NMR in CDCl₃.

-

Signal: Look for the broad phenolic -OH proton of free HOOBt (typically >10 ppm) or shifts in the aromatic region compared to the esterified reference.

-

Correction: If free HOOBt is present >5%, re-run Protocol C (Bicarbonate wash).

2. The Transesterification Check (LC-MS)

-

Target: Methyl/Ethyl ester artifacts.[1]

-

Method: If you used any alcohol (against advice) or if the EtOAc contained ethanol stabilizer.

-

Signal: Mass peak corresponding to [M - HOOBt + OMe].[1]

3. Thermal Decomposition Check (Melting Point)

-

Target: Purity and lattice stability.

-

Method: Capillary melting point.[1]

-

Signal: Benzotriazine esters usually have sharp melting points.[1] A range >2°C indicates solvent occlusion or decomposition.[1]

References

-

Koenig, W., & Geiger, R. (1970).[1] A New Method for the Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte.

-

Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard reference for active ester handling).

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

-

Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. (Critical safety data regarding the benzotriazole/benzotriazine moiety).

Sources

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 1,2,4-benzotriazine 1,4-dioxides from ethyl carboxylate precursors

Executive Summary

This application note details the synthesis of 1,2,4-benzotriazine 1,4-dioxides (BTDOs) , a critical class of heterocyclic compounds widely utilized in medicinal chemistry as bioreductive antitumor agents (e.g., Tirapazamine ).

While various routes exist, this guide focuses on the Beirut Reaction , specifically utilizing ethyl carboxylate-based active methylene precursors (e.g., Diethyl Malonate, Ethyl Cyanoacetate). This method offers the highest atom economy, mild conditions, and direct access to the 1,4-dioxide oxidation state without the need for hazardous post-synthesis oxidation steps.

Key Deliverables:

-

Mechanistic Insight: A breakdown of the nucleophilic attack and cyclization pathways.

-

Validated Protocols: Step-by-step methodology for synthesizing 3-ethoxycarbonyl and 3-amino derivatives.

-

Safety Framework: Handling protocols for benzofuroxan (an energetic precursor).

Scientific Foundation & Mechanism

The Beirut Reaction: A Self-Validating System

The synthesis relies on the reaction between Benzofuroxan (Benzofurazan 1-oxide) and an active methylene compound (enolate). The "ethyl carboxylate" aspect refers to the use of

Why this route?

-

Oxidation State Preservation: Unlike the oxidation of benzotriazines (which often stops at the 1-oxide), this reaction constructs the ring already containing both N-oxide oxygens.

-

Regioselectivity: The reaction is highly regioselective, driven by the nucleophilicity of the enolate and the electrophilicity of the benzofuroxan N-oxide.

Mechanism of Action

The reaction proceeds via a base-catalyzed mechanism:

-

Enolate Formation: The base deprotonates the ethyl carboxylate precursor (e.g., diethyl malonate).

-

Nucleophilic Attack: The enolate attacks the electrophilic nitrogen of the benzofuroxan.[1]

-

Ring Opening: The isoxazole ring of the benzofuroxan opens to form a nitroso-intermediate.

-

Recyclization: The nitroso group condenses with the carbonyl/cyano group of the precursor.

-

Elimination: Loss of a leaving group (e.g., ethanol or water) solidifies the aromatic triazine ring.

Caption: Figure 1. Mechanistic pathway of the Beirut Reaction. The enolate generated from the ethyl carboxylate precursor attacks the benzofuroxan, triggering a ring-opening/ring-closing sequence.

Experimental Protocols

Safety Pre-Check (CRITICAL)

-

Benzofuroxan: Classed as an energetic material. While stable at room temperature, it can decompose violently upon shock or rapid heating. Never heat neat benzofuroxan above 100°C.

-

Exotherm: The reaction with enolates is exothermic. Control addition rates strictly.

Protocol A: Synthesis of 3-Ethoxycarbonyl-1,2,4-benzotriazine 1,4-dioxide

Target: A versatile intermediate where the ethyl ester group can be further derivatized (e.g., to amides or acids).

Materials:

-

Benzofuroxan (10 mmol, 1.36 g)

-

Diethyl Malonate (12 mmol, 1.92 g)

-

Triethylamine (Et

N) (15 mmol, 2.1 mL) -

Solvent: Ethanol (anhydrous, 30 mL)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzofuroxan (1.36 g) in Ethanol (20 mL). Ensure complete dissolution at room temperature (RT).

-

Precursor Preparation: In a separate vial, mix Diethyl Malonate (1.92 g) with 5 mL of Ethanol.

-

Catalyst Addition: Add Triethylamine (2.1 mL) to the Benzofuroxan solution. The solution may darken slightly.

-

Controlled Addition: Add the Diethyl Malonate solution dropwise over 15 minutes.

-

Note: Monitor temperature. If it rises >10°C, use a water bath to maintain RT.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

Checkpoint: A yellow/orange precipitate should begin to form after 2-4 hours.

-

-

Isolation: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL).

-

Drying: Air dry or vacuum dry at 40°C.

Expected Yield: 65–75% Appearance: Yellow crystalline solid.

Protocol B: Synthesis of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine Analogue)

Target: Direct synthesis of the bioactive amino-derivative using Ethyl Cyanoacetate .

Materials:

-

Benzofuroxan (10 mmol)

-

Ethyl Cyanoacetate (11 mmol)

-

Base: Diethylamine (12 mmol) or Sodium Ethoxide (catalytic)

-

Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Workflow:

-

Setup: Dissolve Benzofuroxan in Ethanol (or DMF for higher solubility).

-

Addition: Add Ethyl Cyanoacetate followed by the slow addition of the base.

-

Observation: The reaction is often faster than with diethyl malonate. Stir for 4–8 hours at RT.

-

Workup:

-

If using Ethanol: The product (3-amino derivative) often precipitates directly as a deep orange/red solid.

-

If using DMF: Pour the reaction mixture into 100 mL of ice water to precipitate the product.

-

-

Purification: Recrystallize from DMF/Water or Ethanol.

Data Analysis & Troubleshooting

Yield Optimization Table

The choice of base and solvent significantly impacts yield and purity.

| Precursor (Ethyl Carboxylate) | Base Used | Solvent | Temp | Yield (%) | Product |

| Diethyl Malonate | Triethylamine | Ethanol | 25°C | 68% | 3-Ethoxycarbonyl-BTDO |

| Diethyl Malonate | NaOEt | Ethanol | 0°C | 55% | Lower yield due to side reactions |

| Ethyl Cyanoacetate | Diethylamine | Ethanol | 25°C | 72% | 3-Amino-BTDO (Tirapazamine) |

| Ethyl Acetoacetate | Diethylamine | Benzene/EtOH | Reflux | 60% | 3-Acetyl-BTDO |

Experimental Workflow Diagram

Caption: Figure 2.[2][3] Standardized workflow for the synthesis of BTDOs from ethyl carboxylate precursors.

Troubleshooting Guide

-

Problem: No precipitate forms after 24 hours.

-

Cause: Solvent volume too high or product is soluble in ethanol.

-

Solution: Concentrate the solution on a rotary evaporator to 50% volume, then cool to 0°C. Alternatively, pour into ice water.

-

-

Problem: Product is a dark tar/oil.

-

Cause: Overheating or base concentration too high (polymerization of benzofuroxan).

-

Solution: Repeat reaction at lower temperature (0°C to RT). Ensure dropwise addition of base.[1]

-

-

Problem: Melting point is lower than literature value.

-

Cause: Contamination with unreacted benzofuroxan.

-

Solution: Recrystallize from Ethanol/DMF. Benzofuroxan is much more soluble in ethanol than the dioxide product.

-

References

-

Haddadin, M. J., & Issidorides, C. H. (1965).[1] The Beirut Reaction. Heterocycles. (Foundational work on the reaction of benzofuroxan with enamines and enolates).

-

J. Org. Chem. (2023).[4] 1,2,3-Benzotriazine Synthesis by Heterocyclization. (Context on benzotriazine stability and cyclization modes). Retrieved from [Link]

-

Organic Syntheses. (2019). Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous carboxylate precursor chemistry). Retrieved from [Link]

Sources

The Reductive Cyclization of 2-Nitrophenylhydrazones: A Gateway to Bioactive Benzotriazines

Introduction: The Strategic Importance of the Benzotriazine Scaffold

For researchers, scientists, and professionals in the field of drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 1,2,4-benzotriazine core represents a "privileged scaffold" — a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Derivatives of this tricycle have demonstrated significant potential as anticancer, antifungal, antiviral, anti-inflammatory, and analgesic agents.[4][5][6] This broad pharmacological profile makes the efficient and versatile synthesis of substituted benzotriazines a high-priority endeavor in medicinal chemistry.

This comprehensive guide details the reductive cyclization of 2-nitrophenylhydrazones, a robust and reliable method for the synthesis of 3-substituted and 3,3-disubstituted 1,2,4-benzotriazines. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the scope and applications of this important transformation.

Reaction Overview and Mechanistic Insights

The synthesis of 1,2,4-benzotriazines from 2-nitrophenylhydrazones is fundamentally a two-step intramolecular process that occurs in a single pot:

-

Reduction of the Nitro Group: The initial and rate-determining step is the reduction of the nitro group on the phenyl ring to a primary amine. This transformation is critical as it generates the nucleophilic amino group necessary for the subsequent cyclization.

-

Intramolecular Cyclization and Aromatization: The newly formed 2-aminophenylhydrazone intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The amino group attacks the electrophilic carbon of the hydrazone, leading to a tetrahedral intermediate which then eliminates a molecule of water to form a dihydrobenzotriazine. Subsequent oxidation, often by air, leads to the aromatic 1,2,4-benzotriazine.[2][7]

The overall transformation can be visualized as follows:

Figure 1: General scheme of the reductive cyclization.

A more detailed look at the electron-pushing mechanism for the cyclization step reveals the intramolecular nucleophilic attack of the amine on the hydrazone carbon, followed by proton transfers and dehydration.

Figure 2: Proposed mechanism for the cyclization step.

Choosing the Right Reducing Agent: A Critical Decision